molecular formula C10H20O2S B14272630 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane CAS No. 138163-99-2

4-[(Hexylsulfanyl)methyl]-1,3-dioxolane

Cat. No.: B14272630
CAS No.: 138163-99-2
M. Wt: 204.33 g/mol
InChI Key: XSOGGKUHVPYKGT-UHFFFAOYSA-N
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Description

4-[(Hexylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a hexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of a dioxolane derivative with a hexylsulfanyl reagent. One common method is the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[(Hexylsulfanyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dioxolane ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

4-[(Hexylsulfanyl)methyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfur and oxygen atoms. The sulfur atom can coordinate with metal ions, facilitating the extraction of metals such as palladium . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Hexylsulfanyl)methyl]-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical properties compared to pyrazole and isoxazole derivatives. This uniqueness makes it a valuable compound for specific applications in metal extraction and organic synthesis.

Properties

CAS No.

138163-99-2

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

4-(hexylsulfanylmethyl)-1,3-dioxolane

InChI

InChI=1S/C10H20O2S/c1-2-3-4-5-6-13-8-10-7-11-9-12-10/h10H,2-9H2,1H3

InChI Key

XSOGGKUHVPYKGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC1COCO1

Origin of Product

United States

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